molecular formula C23H19ClN2 B292989 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

Cat. No. B292989
M. Wt: 358.9 g/mol
InChI Key: POBOJHJMTUJOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole, also known as CPIB, is a chemical compound with potential applications in scientific research. This molecule is a benzimidazole derivative and has a unique structure that makes it interesting for various biological studies.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is not fully understood, but it is thought to involve binding to specific sites on microtubules. This binding may affect the stability and dynamics of the microtubules, leading to changes in cellular function.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been shown to have a range of biochemical and physiological effects. In addition to its use as a fluorescent probe, 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been studied for its potential as an anticancer agent. It has been shown to induce cell death in cancer cells, possibly through its effects on microtubules.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is its selectivity for microtubules, which makes it a useful tool for studying these structures. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole. One area of interest is its use as an anticancer agent, with further studies needed to determine its efficacy and potential side effects. Additionally, 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole may have applications in other areas of biology, such as neuroscience and immunology, where microtubules play important roles. Further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole involves a multistep process starting from commercially available starting materials. The first step is the synthesis of 4-chloroaniline, which is then reacted with 2-phenylacetaldehyde to form an imine intermediate. This intermediate is then reduced to form 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole.

Scientific Research Applications

3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been studied for its potential applications in various scientific fields. One of the main areas of interest is its use as a fluorescent probe for imaging cellular structures. 3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been shown to selectively bind to microtubules in cells, making it a useful tool for studying the dynamics of these structures.

properties

Molecular Formula

C23H19ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazole

InChI

InChI=1S/C23H19ClN2/c24-18-13-10-17(11-14-18)23-21-15-12-16-6-4-5-9-20(16)22(21)25-26(23)19-7-2-1-3-8-19/h1-11,13-14,21,23H,12,15H2

InChI Key

POBOJHJMTUJOGH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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